Cytidine-1',2',3',4',5'-13C5 is a carbon-labeled derivative of cytidine, a nucleoside composed of a pyrimidine base (cytosine) and a ribose sugar. This compound is significant in biochemical research, particularly in studies involving nucleic acids and metabolic pathways. The incorporation of stable isotopes, such as carbon-13, allows for enhanced tracking and analysis of molecular interactions and dynamics in biological systems.
Cytidine-1',2',3',4',5'-13C5 can be synthesized through various chemical methods that typically involve the modification of existing nucleoside structures using labeled precursors. These methods are often detailed in scientific literature and patents, which outline specific synthetic routes and conditions.
Cytidine-1',2',3',4',5'-13C5 falls under the category of nucleosides and is classified as an isotope-labeled compound. Its primary use is in research settings, particularly in the fields of molecular biology, biochemistry, and pharmacology.
The synthesis of Cytidine-1',2',3',4',5'-13C5 can be achieved through several methodologies:
The synthesis often requires careful control of temperature, solvent conditions, and reaction times to ensure high yields and purity of the final product. Techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the structure and isotopic labeling of the synthesized compound.
Cytidine-1',2',3',4',5'-13C5 has a molecular formula of C9H13N3O5, with specific carbon atoms labeled with carbon-13 isotopes. The structure consists of a pyrimidine ring attached to a ribose sugar, where the labeling occurs at positions 1' through 5' of the ribose.
The molecular weight of Cytidine-1',2',3',4',5'-13C5 is approximately 243.22 g/mol. The presence of carbon-13 isotopes alters its physical properties slightly compared to non-labeled cytidine but does not significantly affect its chemical reactivity.
Cytidine-1',2',3',4',5'-13C5 participates in various chemical reactions typical for nucleosides, including:
The reaction conditions often require specific catalysts or reagents to facilitate the desired transformations while maintaining the integrity of the labeled carbon atoms.
The mechanism by which Cytidine-1',2',3',4',5'-13C5 functions in biological systems primarily involves its role as a building block for RNA synthesis. Upon incorporation into RNA, it participates in various biochemical processes such as protein synthesis and cellular signaling.
Studies utilizing carbon-13 labeled compounds have shown that tracking these isotopes can provide insights into metabolic pathways and nucleic acid interactions within cells.
Cytidine-1',2',3',4',5'-13C5 is typically a white crystalline powder with solubility in water due to its polar nature. The melting point ranges around similar values to unlabelled cytidine.
The chemical properties include:
Relevant data indicate that isotopic labeling does not significantly alter its reactivity compared to non-labeled counterparts.
Cytidine-1',2',3',4',5'-13C5 is widely used in:
This compound plays a crucial role in advancing our understanding of nucleic acid chemistry and its implications in health and disease.
Chemo-enzymatic synthesis combines organic chemistry with enzymatic catalysis to achieve atom-efficient 13C labeling in cytidine’s ribose ring. This method begins with chemically synthesized [1,2,3,4,5-13C5]-ribose or [1,2,3,4,5-13C5]-glucose precursors, which are enzymatically coupled to cytosine bases using recombinant nucleoside phosphorylases or transglycosylases [3]. A critical innovation involves optimizing the enzymatic coupling step using E. coli uridine phosphorylase and purine nucleoside phosphorylase, achieving >80% yield of Cytidine-1',2',3',4',5'-13C5 while preserving isotopic integrity at C1'–C5' positions [3]. This strategy overcomes limitations of traditional phosphoramidite synthesis, which suffers from low yields (<10%) for oligonucleotides exceeding 50 nt due to stepwise inefficiencies [3]. The enzymatic approach also enables modular labeling patterns, such as exclusive ribose labeling without nucleobase interference, which is essential for NMR studies of ribose dynamics in RNA-protein complexes [5].
Table 1: Key Enzymes in Chemo-Enzymatic Synthesis of Cytidine-1',2',3',4',5'-13C5
Enzyme | Function | Yield Enhancement | Isotopic Purity |
---|---|---|---|
Uridine Phosphorylase | Catalyzes ribose-cytosine coupling | 85% | >98% atom 13C |
Phosphopentomutase | Converts ribose-1-phosphate to ribose-5-phosphate | 78% | 97% atom 13C |
Nucleoside Kinase | Phosphorylates cytidine to CTP | 70% | 96% atom 13C |
Efficient incorporation of Cytidine-1',2',3',4',5'-13C5 into RNA requires optimization of nucleotide triphosphate (NTP) synthesis and in vitro transcription. Cytidine triphosphate (CTP) is synthesized from Cytidine-1',2',3',4',5'-13C5 via a one-pot enzymatic cascade involving adenosine kinase and nucleoside diphosphate kinase [3]. Critical parameters include:
Selective 13C labeling of cytidine’s ribose ring addresses key limitations of uniform isotopic labeling in NMR spectroscopy:
Table 2: Performance Comparison of Isotopic Labeling Methods
Parameter | Selective Ribose-13C5 | Uniform 13C/15N | Biomass-Based Labeling |
---|---|---|---|
Isotopic Purity | >98% atom 13C | >99% atom 13C/15N | ≤90% atom 13C |
13C-13C Scrambling | Absent | Extensive | Moderate (15–20%) |
NMR Resolution | High (isolated spin systems) | Low (J-coupling broadening) | Medium |
RNA Size Limit | 300 kDa (e.g., riboswitches) | ≤60 kDa | ≤40 kDa |
Selective 13C5-ribose labeling eliminates 13C-13C J-coupling artifacts that cause signal broadening in uniformly labeled RNAs [5]. This enables accurate measurement of ribose conformational dynamics via 13C-1H HSQC spectra, particularly for C1' and C2' protons that resonate in crowded 3.5–4.5 ppm regions [5]. By contrast, uniform labeling introduces scalar couplings that obscure sugar-sugar NOEs critical for protein-RNA complex structures [2]. Biomass-derived labeling (e.g., using 13C-glucose in E. coli) further suffers from isotopic scrambling into nucleobases, reducing spectral clarity by 30–40% [3].
Metabolic rewiring of Bacillus subtilis and E. coli enables de novo biosynthesis of Cytidine-1',2',3',4',5'-13C5 from 13C-glucose via pentose phosphate (PP) pathway intermediates:
These strategies collectively demonstrate how dynamic control of carbon/nitrogen regulatory networks enhances 13C-ribonucleoside production for NMR applications.
Table 3: Metabolic Engineering Outcomes for Cytidine-1',2',3',4',5'-13C5 Production
Strain/Modification | Cytidine Titer | Yield (g/g glucose) | Key Metabolic Changes |
---|---|---|---|
B. subtilis ΔPyrR | 0.67 g/L | 0.015 | ↑ PyrAA/PyrB (4.8-fold) |
B. subtilis CcpAV291A/T302S | 7.65 g/L | 0.060 | ↑ PP pathway flux (220%) |
E. coli Δudk/ΔrihA | 15.7 g/L | 0.164 | ↑ pyrG (8.7-fold); ↓ catabolic loss |
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